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Compound of Interest

Compound Name: 1-(2H-indazol-2-yl)butan-2-ol
CAS No.: 2703781-23-9
Cat. No.: B6207084
Get Quote
Abstract

This guide details the experimental protocols for using 1-(2H-indazol-2-yl)butan-2-ol (CAS:
2703781-23-9) in kinase inhibitor screening. Unlike potent nanomolar inhibitors, this compound
represents a low-molecular-weight fragment (MW ~190.2). Its utility lies in Fragment-Based
Drug Discovery (FBDD) as a probe to identify novel binding vectors within the ATP-binding
pocket. This note covers solubility management, high-concentration biochemical assay setup
(TR-FRET), and biophysical validation (SPR) required to distinguish genuine low-affinity
binding from aggregation artifacts.

Introduction: The 2H-Indazole Scaffold

Indazoles are privileged scaffolds in kinase inhibition (e.g., Axitinib, Pazopanib). However, most
approved drugs utilize the 1H-indazole tautomer. The 2H-indazole isomer, locked by the N2-
substitution in 1-(2H-indazol-2-yl)butan-2-ol, offers a distinct geometry.

Mechanistic Rationale
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» Vector Geometry: The N2-alkyl tail (butan-2-ol) projects into the solvent front or the ribose
pocket, depending on the kinase, offering a growth vector distinct from N1-substituted
indazoles.

e Hinge Binding: The indazole core typically mimics the adenine ring of ATP, forming hydrogen
bonds with the kinase hinge region.

 Chirality: The butan-2-ol moiety introduces a chiral center. In screening, this hydroxyl group
often acts as a critical anchor, either donating an H-bond to a conserved glutamate (e.g., Glu
in the

C-helix) or accepting one from the backbone.

Compound Profile & Preparation[1][2][3][4]

Property Value Notes
Compound Name 1-(2H-indazol-2-yl)butan-2-ol
MW 190.24 g/mol Fragment-like (<300 Da)

Moderate lipophilicity; good
LogP (Calc) ~1.8-2.2 membrane permeability

potential.

Critical: Poor aqueous
Solubility High in DMSO (>100 mM) solubility above 500 uM

without co-solvent.

Hygroscopic due to the alcohol

group.

Storage -20°C, Desiccated

Protocol: Stock Solution Preparation

Objective: Create a stable 100 mM stock for high-concentration screening.

o Weighing: Weigh ~10 mg of solid into a glass vial (avoid plastic if possible to prevent
leaching).

e Dissolution: Add anhydrous DMSO to reach 100 mM.
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o Calculation: Volume (pL) = (Mass (mg) / 190.24) * 10,000.

e Sonicate: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

e QC: Visually inspect for particulates. If turbid, centrifuge at 13,000 rpm for 5 min.

Application 1: High-Concentration Biochemical
Screening (TR-FRET)

Context: Fragments typically have

values in the range of 10 uM — 1 mM. Standard screening at 1 uM will yield false negatives.
This protocol is optimized for 100 uM — 500 uM screening concentrations.

Experimental Design (TR-FRET)

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g.,
LANCE® or HTRF®) to measure kinase activity.

Reagents:

Kinase (e.g., VEGFR2, CDK2, or JAK2)

Substrate: Biotinylated peptide (kinase specific)

o ATP:

concentration (typically 10-50 uM)

Detection: Eu-labeled anti-phospho antibody + APC-Streptavidin.

Step-by-Step Protocol:

» Assay Buffer Preparation:

o 50 mM HEPES pH 7.5, 10 mM MgClI

, 1 mM EGTA, 0.01% Brij-35 (or Tween-20).

o Critical Additive: Add 1 mM DTT fresh.
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o Anti-Aggregation: Ensure 0.01% detergent is present to prevent the fragment from forming
colloidal aggregates (a common source of false positives in fragment screening).

e Compound Plating (Echo Acoustic Dispensing preferred):
o Dispense fragment stock to achieve final concentrations of 500 uM, 200 uM, and 50 puM.

o DMSO Normalization: Backfill all wells to 1% DMSO final concentration. Variations in
DMSO % will skew kinase activity significantly.

e Enzyme Reaction:

o Add Kinase/Peptide mix (5 pL). Incubate 10 mins (pre-incubation allows slow-binding
fragments to equilibrate).

o Add ATP (5 pL) to start reaction.
o Incubate for 60 mins at RT.
e Detection:
o Add Detection Mix (10 uL) containing EDTA (to stop reaction) and fluorophores.

o Read on EnVision or compatible plate reader (Excitation: 320 nm; Emission: 665 nm / 615
nm).

Data Analysis
Calculate Percent Inhibition:
e Hit Threshold: For fragments, any compound showing
inhibition at 200 uM is considered a "Hit" worthy of biophysical validation.

Application 2: Biophysical Validation (SPR)

Rationale: Biochemical assays are prone to interference (fluorescence quenching,
aggregation). Surface Plasmon Resonance (SPR) confirms direct binding and kinetics.
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Protocol: Clean Screen SPR

Instrument: Biacore 8K or T200. Chip: CM5 (Carboxymethylated dextran).
e Immobilization:

o Immobilize the target kinase via amine coupling to ~3000 RU (high density required for
small fragments).

o Reference channel: Deactivated surface (ethanolamine).
e Running Buffer:
o HBS-P+ (10 mM HEPES, 150 mM NacCl, 0.05% P20) + 1% DMSO.

o Note: The DMSO concentration in the running buffer must exactly match the sample buffer
to avoid "bulk effect” jumps.

« Injection Cycle:

o Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk
refractive index changes.

o Sample Injection: Inject 1-(2H-indazol-2-yl)butan-2-ol at a concentration series (e.g.,
500, 250, 125, 62.5, 31.25 uM).

o Contact Time: 30s (fast on/off rates expected).
o Dissociation: 60s.
* Interpretation:

o Square Wave: Expect a "square wave" sensorgram (rapid association/dissociation) typical
of fragments.

o Stoichiometry: If

exceeds theoretical calculated
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(

), suspect non-specific binding or aggregation.

Logic & Pathway Visualization

The following diagram illustrates the decision matrix for screening this fragment.
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Click to download full resolution via product page

Caption: Workflow for validating 1-(2H-indazol-2-yl)butan-2-ol as a kinase hit. The process
moves from high-concentration biochemical screening to biophysical confirmation.

Strategic Chemical Evolution (SAR)

Once binding is confirmed, the butan-2-ol tail becomes the primary vector for optimization.
o Oxidation: Convert the alcohol to a ketone to probe for different H-bond acceptors.

o Extension: Use the alcohol as a handle for etherification.

o Hypothesis: If the alcohol points towards the solvent front, attaching a solubilizing group
(e.g., piperazine) here can improve potency and ADME properties.

o Chiral Resolution: Separate Enantiomers (R vs S).

o Protocol: Use Chiral SFC (Supercritical Fluid Chromatography) with a Chiralpak AD-H
column.

o Rationale: One enantiomer usually binds 10-100x tighter by optimally positioning the
hydroxyl group relative to the kinase backbone or conserved water molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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